1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
This compound belongs to the class of pyrrolo[3,2,1-ij]quinoline sulfonamides, characterized by a tricyclic core fused with a sulfonamide group. The structure includes a 1-methyl substituent, a 2-oxo moiety, and an N-(4-phenylbutan-2-yl) side chain at the sulfonamide position. Its synthesis typically involves cyclocondensation reactions of pyrroloquinoline precursors with sulfonamide derivatives .
Properties
IUPAC Name |
3-methyl-2-oxo-N-(4-phenylbutan-2-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-15(10-11-17-7-4-3-5-8-17)23-28(26,27)19-13-18-9-6-12-24-21(18)20(14-19)16(2)22(24)25/h3-5,7-8,13-16,23H,6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUFPMQPEWYKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC(C)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrroloquinoline core and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 378.5 g/mol. The presence of the sulfonamide group is significant for its biological activity, particularly in enzyme inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the pyrroloquinoline class. For instance, derivatives have been tested against various cancer cell lines including MCF-7 (breast cancer) and showed promising results:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrroloquinoline Derivative A | MCF-7 | 15 | |
| Pyrroloquinoline Derivative B | MCF-7 | 10 |
These findings suggest that the structure of this compound may confer similar anticancer properties.
The mechanisms by which these compounds exert their anticancer effects often involve the modulation of key signaling pathways related to cell proliferation and apoptosis. For example, some studies indicate that pyrroloquinolines can inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion:
"Inhibition of IDO can enhance anti-tumor immunity by preventing local tryptophan depletion" .
Antimicrobial and Anti-inflammatory Effects
Compounds with similar structures have also demonstrated antimicrobial and anti-inflammatory properties. These activities are often attributed to their ability to interfere with bacterial cell wall synthesis and modulate inflammatory cytokine production.
Case Studies
A notable study examined the effects of a related compound on inflammatory markers in a murine model:
This indicates that modifications in the chemical structure can lead to significant variations in biological activity.
Comparison with Similar Compounds
N-Substituent Variations
- 4-Phenylbutan-2-yl vs. Propyl (CAS: 898454-99-4): The phenylbutan-2-yl group increases lipophilicity (ClogP ~5.2 vs. The aromatic moiety may enhance π-π stacking in enzyme binding pockets .
- Bromophenyl vs. Phenylbutan-2-yl (CAS: 898427-30-0) : Bromine introduces electronegativity, which could alter electronic interactions with targets. However, the steric bulk of phenylbutan-2-yl may better accommodate hydrophobic enzyme subpockets .
Core Modifications
- Thiazolidinone Hybrids (e.g., ): The thioxothiazolidinone ring introduces additional hydrogen-bonding capacity, improving FXIIa inhibition (IC₅₀ = 0.8 µM) compared to sulfonamide-only analogs. The 4-chlorophenyl group further enhances activity through hydrophobic effects .
- 4-Oxo Derivatives (CAS: 898462-87-8) : The 4-oxo group may stabilize the tricyclic core via intramolecular hydrogen bonding, affecting conformational flexibility and binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
